molecular formula C28H20Cl2N2O2S B2895162 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one CAS No. 400087-06-1

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one

Cat. No.: B2895162
CAS No.: 400087-06-1
M. Wt: 519.44
InChI Key: RJLVYSWFAQKOSE-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with benzylsulfanyl and dichlorophenylmethoxy groups, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with benzylthiol, often in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Dichlorophenylmethoxy Group: This can be accomplished through an etherification reaction, where the phenolic hydroxyl group of the quinazolinone intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenylmethoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets such as kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-3-(2,4-dichlorophenyl)quinazolin-4-one: Lacks the phenylmethoxy group, which may affect its biological activity.

    2-Benzylsulfanyl-3-(2,4-dichloro-5-methoxyphenyl)quinazolin-4-one: Similar structure but with a methoxy group instead of phenylmethoxy, potentially altering its chemical properties and reactivity.

Uniqueness

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. The presence of both benzylsulfanyl and dichlorophenylmethoxy groups can influence its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2N2O2S/c29-22-15-23(30)26(34-17-19-9-3-1-4-10-19)16-25(22)32-27(33)21-13-7-8-14-24(21)31-28(32)35-18-20-11-5-2-6-12-20/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLVYSWFAQKOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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